molecular formula C10H12O2 B008890 (4R)-4-phenyl-1,3-dioxane CAS No. 107796-29-2

(4R)-4-phenyl-1,3-dioxane

Cat. No.: B008890
CAS No.: 107796-29-2
M. Wt: 164.2 g/mol
InChI Key: RCJRILMVFLGCJY-SNVBAGLBSA-N
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Description

(4R)-4-phenyl-1,3-dioxane is a chiral, cyclic organic compound that serves as a valuable intermediate and building block in sophisticated organic synthesis and pharmaceutical research. This stereoisomer is of particular interest for developing enantioselective compounds and studying chiral recognition processes. Chemical Characteristics: As a 1,3-dioxane, this compound is a saturated six-membered heterocycle featuring two oxygen atoms at the 1- and 3- positions of the ring . The structure incorporates a phenyl group at the 4-position, with the (R) configuration defining the specific spatial orientation of this substituent, which is critical for its application in asymmetric synthesis. Key Research Applications: Chiral Synthon: The defined (R) configuration makes this compound a prized starting material for the synthesis of complex, enantiomerically pure molecules, which are crucial in agrochemical and pharmaceutical development. Protecting Group Chemistry: 1,3-dioxane derivatives are well-established as protecting groups for carbonyl compounds (aldehydes and ketones), allowing for selective reaction at other sites of a complex molecule . The chiral nature of this compound adds a dimension of stereocontrol to such strategies. Methodology Development: This reagent is useful for researchers developing new catalytic asymmetric reactions or exploring the fundamentals of stereochemistry. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJRILMVFLGCJY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCO[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of 4r 4 Phenyl 1,3 Dioxane and Its Derivatives

Preferred Chair Conformation of the 1,3-Dioxane (B1201747) Ring

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces some key differences. The C-O bonds are shorter than C-C bonds, which can lead to more pronounced 1,3-diaxial interactions between substituents. thieme-connect.de Computational studies have been instrumental in mapping the potential energy surface of 1,3-dioxane and its derivatives, confirming the chair as the global minimum and identifying higher-energy twist and boat conformations. researchgate.net

NOESY and HOESY Experiments for Proximity Determination

X-ray Crystallography for Definitive Stereochemical Determination

Influence of the C4-phenyl Substituent on Conformational Equilibrium

The phenyl group at the C4 position of the dioxane ring has a significant impact on the conformational equilibrium. Due to its steric bulk, the phenyl group strongly prefers to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This preference for the equatorial orientation effectively "locks" the conformation of the ring, making the (4R)-4-phenyl-1,3-dioxane scaffold a rigid and predictable chiral template. ubbcluj.ro Studies on related 5-phenyl-1,3-dioxanes have shown that electronic effects of substituents on the phenyl ring can also influence conformational energies.

Anomeric Effects in 2-Substituted 1,3-Dioxanes

Spectroscopic Techniques for Structural Analysis

A variety of spectroscopic techniques are employed to elucidate the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the connectivity and relative stereochemistry of the molecule. chemicalbook.com Coupling constants between protons can provide information about their dihedral angles and thus the ring's conformation. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, further confirming the spatial arrangement of substituents. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the absolute configuration. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the C-O ether linkages. nih.gov

Reactivity and Applications in Asymmetric Synthesis

The well-defined stereochemistry and conformational rigidity of this compound make it a valuable tool in asymmetric synthesis, where it can be used to control the formation of new stereocenters.

Diastereoselective Reactions at the C2 Position

The C2 position of the 1,3-dioxane ring is a key site for chemical modification. The acetal (B89532) functionality at this position can be manipulated through various reactions. For example, the introduction of substituents at C2 can proceed with a high degree of diastereoselectivity, guided by the steric and electronic influence of the C4-phenyl group. The preferential equatorial orientation of the phenyl group creates a biased steric environment, directing incoming reagents to one face of the molecule.

A Chiral Building Block for the Synthesis of Other Molecules

This compound serves as a versatile chiral building block for the synthesis of a wide range of enantiomerically enriched compounds. The dioxane ring can act as a protecting group for a 1,3-diol, which can be later revealed under specific conditions. Furthermore, derivatives of this compound can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. smolecule.comsmolecule.com

Applications in Stereoselective Catalysis

The principles of chirality inherent in the this compound scaffold extend to its use in the development of chiral catalysts. Ligands incorporating this chiral motif can be synthesized and complexed with transition metals to create catalysts for a variety of asymmetric transformations. nih.gov These catalysts can induce enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions, demonstrating the broad utility of this chiral template in modern catalysis. researchgate.netsfu.ca

Advanced Topics and Future Directions

The field of chiral 1,3-dioxanes continues to evolve, with ongoing research exploring new derivatives, applications, and theoretical underpinnings.

Reactivity and Stereoselective Transformations of 4r 4 Phenyl 1,3 Dioxane and Analogous Structures

Regioselective and Stereoselective Ring Opening Reactions

The cleavage of the 1,3-dioxane (B1201747) ring can be achieved with high regio- and stereocontrol, making it a valuable strategy for the synthesis of complex molecules. The outcome of these reactions is highly dependent on the reagents and reaction conditions employed.

Acid-Catalyzed Cleavage Mechanisms of 1,3-Dioxane Acetals

The acid-catalyzed hydrolysis of 1,3-dioxane acetals is a fundamental reaction that proceeds through a carbocationic intermediate. pearson.comvaia.com The stability of this intermediate and steric factors influence the rate and regioselectivity of the cleavage. Generally, 1,3-dioxanes are less stable and hydrolyze more readily in dilute acid compared to their 1,4-dioxane (B91453) counterparts due to the positioning of the oxygen atoms which facilitates ring opening. pearson.com The mechanism involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form an oxocarbenium ion. Subsequent attack by a nucleophile, typically water, leads to the formation of a hemiacetal, which then hydrolyzes to the corresponding diol and carbonyl compound. vaia.com

In the context of substituted 1,3-dioxanes, such as those derived from carbohydrates, the regioselectivity of acid-catalyzed cleavage is a critical consideration. nycu.edu.tw For instance, the hydrolysis of 2,5-disubstituted-1,3-dioxane-2-carboxylic acid esters shows that trans isomers are hydrolyzed more selectively than cis isomers, a phenomenon attributed to the larger carbonyl charges in the trans isomers as determined by computational studies. researchgate.net

Nucleophilic Ring Opening with Organometallic Reagents (e.g., Alkyllithiums, Organocopper Reagents)

Nucleophilic ring-opening of 1,3-dioxanes with organometallic reagents provides a powerful method for carbon-carbon bond formation with concomitant cleavage of the acetal (B89532). Organolithium and organocopper reagents are commonly employed for this purpose. researchgate.net

Optically active amines, such as (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane, can be converted into chiral organocuprates by lithiation with an alkyllithium followed by reaction with a copper(I) salt. researchgate.net These chiral cuprates can then participate in conjugate addition reactions, for example, with 2-cyclohexenone to yield 3-phenylcyclohexanone (B1347610) with moderate enantiomeric excess. researchgate.net The stereochemical outcome of these reactions is influenced by several factors including the counterion, solvent, and temperature. researchgate.net

Organocopper reagents, often referred to as Gilman reagents, are known for their ability to perform regioselective SN2-type ring-opening reactions on cyclic acetals. rsc.org These reactions are valuable in the total synthesis of natural products for the creation of new stereocenters. rsc.org The regioselectivity of the attack is often directed to the less sterically hindered carbon of the acetal.

Reductive Ring Opening Pathways

Reductive cleavage of 1,3-dioxane acetals is a widely used transformation in organic synthesis, particularly in carbohydrate chemistry, to regioselectively introduce protecting groups. acs.orgresearchgate.net The choice of reducing agent and Lewis acid combination is crucial for controlling the regioselectivity of the ring opening. nycu.edu.twacs.orgmedjchem.com

Common reagent combinations for reductive ring opening include:

LiAlH₄/AlCl₃ : This combination typically leads to the formation of a benzyl (B1604629) ether at the less hindered oxygen. For example, in 4,6-O-benzylidene acetals of hexopyranoses, this reagent system favors cleavage at the O-6 position to yield the 4-O-benzyl ether. nycu.edu.tw

NaCNBH₃/HCl : In contrast to the LiAlH₄/AlCl₃ system, this reagent combination often provides the opposite regioselectivity, favoring the formation of the 6-O-benzyl ether from 4,6-O-benzylidene acetals. nycu.edu.twacs.org

Et₃SiH/BF₃·OEt₂ : This system is also effective in producing 6-O-benzyl ethers from 4,6-O-benzylidene acetals. medjchem.com

DIBAL-H : Diisobutylaluminium hydride can also be used for the reductive opening of benzylidene acetals. researchgate.net

A study on the reductive rearrangement of 4-phenyl-1,3-dioxane (B1205455) using a sodium-potassium alloy resulted in the formation of 2-phenylbutane-1,4-diol as the major product, demonstrating a more complex transformation beyond simple reductive cleavage. rsc.org

Regioselectivity of Reductive Ring Opening of 4,6-O-Benzylidene Acetals
Reagent SystemMajor ProductReference
LiAlH₄/AlCl₃4-O-Benzyl ether nycu.edu.tw
NaCNBH₃/HCl6-O-Benzyl ether nycu.edu.twacs.org
Et₃SiH/BF₃·OEt₂6-O-Benzyl ether medjchem.com

Asymmetric Annulation Reactions Involving 1,3-Dioxane-5-ones

1,3-Dioxan-5-ones are valuable precursors for asymmetric annulation reactions, leading to the formation of complex bridged bicyclic systems with high stereocontrol. nih.govacs.org

Pyrrolidine enamines derived from 1,3-dioxan-5-ones undergo α,α'-annulation reactions with electrophiles like methyl α-(bromomethyl)acrylate. nih.govacs.org These reactions proceed with complete stereocontrol to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.govacs.org The stereochemical outcome is rationalized by steric and stereoelectronic interactions in a boat-like transition state of the 1,3-dioxane ring, followed by a kinetic protonation that establishes an axial ester group on the newly formed cyclohexanone (B45756) ring. nih.govacs.org Subsequent base-mediated epimerization of the ester can provide access to stereochemical arrangements found in natural products. nih.govacs.org

The synthesis of 1,3-dioxan-5-one (B8718524) derivatives can be achieved in situ, and these intermediates can be directly used in subsequent reactions, such as Claisen-Schmidt condensations with aromatic aldehydes, to produce bischalcones in high yields. researchgate.net

Stereoselective Functionalization of the (4R)-4-phenyl-1,3-dioxane Framework

Beyond reactions that cleave the dioxane ring, the framework itself can be functionalized stereoselectively.

Transformations at the Phenyl Moiety

The phenyl group at the C4 position of the 1,3-dioxane ring provides a handle for further synthetic modifications. While direct transformations on the phenyl ring of this compound are not extensively detailed in the provided context, the principles of electrophilic aromatic substitution would apply. The reactivity and regioselectivity of such substitutions would be influenced by the electronic nature of the 1,3-dioxane substituent and any other groups present on the aromatic ring.

In a broader context, the synthesis of analogs with substituted phenyl rings is a common strategy. For example, the Prins condensation of styrene (B11656) derivatives with formaldehyde (B43269) can be used to synthesize various 4-aryl-1,3-dioxanes. researchgate.net This allows for the introduction of a wide range of functional groups on the phenyl ring prior to the formation of the dioxane.

Modifications of the Dioxane Ring

The 1,3-dioxane ring, while generally stable and a cornerstone of protecting group chemistry, can undergo a variety of transformations that modify its core structure. thieme-connect.de These modifications are crucial for deprotection strategies and for the synthesis of complex molecular architectures. The reactivity of the dioxane ring in this compound and its analogs is primarily centered on cleavage of the acetal functionality, which can be achieved under various conditions, including acidic, reductive, and electrochemical methods.

Ring Cleavage under Acidic and Non-Acidic Conditions

The most common modification of the 1,3-dioxane ring is its cleavage via hydrolysis, which is typically catalyzed by acid. vulcanchem.com This reaction regenerates the parent 1,3-diol and the corresponding carbonyl compound, making it a fundamental deprotection strategy in multi-step synthesis. thieme-connect.devulcanchem.com For instance, treating (4S)-4-phenyl-1,3-dioxane with aqueous HCl yields 4-phenyl-1,3-propanediol. vulcanchem.com Similarly, catalytic amounts of p-toluenesulfonic acid (pTosOH) in a methanol/water mixture can effectively cleave the dioxane ring to furnish the corresponding diol. mdpi.com

Beyond simple hydrolysis, various methods have been developed for the cleavage of acetals under non-aqueous or neutral conditions, which is particularly useful when other acid-sensitive functional groups are present in the molecule. oup.comorganic-chemistry.org A notable system involves the use of samarium trichloride (B1173362) (SmCl₃) in conjunction with chlorotrimethylsilane (B32843) (TMSCl), which efficiently cleaves acetals in high yields under mild, aprotic conditions. oup.com Other reagents capable of promoting cleavage include iodine and cerium(III) triflate, which offer chemoselective deprotection under neutral conditions. organic-chemistry.org

Table 1: Selected Reagents for Dioxane Ring Cleavage

Reagent/Catalyst Conditions Product Type Reference
Aqueous HCl Acid-catalyzed hydrolysis Diol and Carbonyl vulcanchem.com
p-Toluenesulfonic acid (pTosOH) Catalytic, Methanol/Water Diol mdpi.com
Samarium trichloride (SmCl₃) / TMSCl Aprotic, THF or CH₃CN Carbonyl Compound oup.com
Iodine (catalytic) Neutral, Wet Acetonitrile Carbonyl Compound organic-chemistry.org
Cerium(III) triflate (catalytic) Neutral, Wet Nitromethane Carbonyl Compound organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) Catalytic, Water Carbonyl Compound organic-chemistry.org

Reductive and Electrochemical Cleavage

The dioxane ring can also be opened reductively. The LiAlH₄–AlCl₃ reagent system is known to hydrogenolyze 1,3-dioxanes. cdnsciencepub.com Studies comparing the relative rates of cleavage between 1,3-dioxolanes and 1,3-dioxanes found that for simple acetals, dioxolanes react more rapidly. However, for ketals (disubstituted at the C2 position), the 1,3-dioxane ring is cleaved more readily than its five-membered ring counterpart. cdnsciencepub.com This method provides a pathway to ether-alcohols, representing a distinct transformation from the diols obtained via hydrolysis.

Electrochemical methods offer another avenue for ring modification. The electroreductive cleavage of p-nitro-substituted 1,3-dioxanes has been studied, demonstrating that the radical anion formed upon reduction can undergo cleavage to yield the corresponding ketone in high yields. researchgate.net This technique highlights the potential for using the dioxane as an "electrolabile" protecting group, which can be removed under specific electrochemical conditions. researchgate.net

Table 2: Reductive and Electrochemical Ring Cleavage Methods

Method Reagent/System Substrate Type Outcome Reference
Hydrogenolysis LiAlH₄–AlCl₃ 2-Phenyl-1,3-dioxane Reductive ring opening cdnsciencepub.com
Electrochemical Reduction Hg electrode, basic ethanol p-Nitro-1,3-dioxane Cleavage of radical anion to form ketone researchgate.net

Transacetalization and Rearrangement

In addition to complete cleavage, the dioxane ring can participate in transacetalization reactions. Acid-catalyzed intramolecular transacetalization has been employed as a key step in the synthesis of complex, conformationally-restricted heterocyclic systems. mdpi.com In one example, a carefully optimized reaction using p-toluenesulfonic acid allowed for the formation of a benzofuran (B130515) ring system from a precursor containing a 1,3-dioxane moiety, which was subsequently cleaved in a later step to afford the final tricyclic product. mdpi.com This demonstrates how the dioxane ring can be strategically manipulated to build intricate molecular frameworks.

Modifications of Analogous Structures

While not a direct modification of this compound itself, the reactivity of closely related analogs provides insight into potential transformations. For example, 2-methylene-4-phenyl-1,3-dioxane, a cyclic ketene (B1206846) acetal, undergoes radical ring-opening polymerization. This process, initiated by a radical species, involves the cleavage of a C–O bond within the dioxane ring to generate a polymer with an ester linkage in its backbone. This type of ring modification is significant in polymer chemistry for creating degradable materials. researchgate.net

Computational and Theoretical Investigations of 4r 4 Phenyl 1,3 Dioxane Systems

Derivatives of (4R)-4-phenyl-1,3-dioxane and Their Reactivity

Researchers are continuously developing new derivatives of this compound to fine-tune its properties and expand its synthetic utility. smolecule.com This includes the introduction of different substituents on the phenyl ring or at other positions on the dioxane core to modulate its steric and electronic characteristics. For instance, fluorinated derivatives of 1,3-dioxanes have been explored as chiral dopants for liquid crystal compositions. researchgate.net The study of the reactivity of these new derivatives, particularly in ring-opening reactions and functional group transformations, is an active area of investigation. researchgate.net

Future Research Perspectives

Future research in the area of chiral 1,3-dioxanes is likely to focus on several key areas. The development of more efficient and sustainable methods for their synthesis will be a priority. This includes the use of novel catalytic systems and the exploration of greener reaction conditions. researchgate.net Furthermore, the design of new and more sophisticated chiral 1,3-dioxane-based ligands and catalysts for asymmetric reactions holds great promise for advancing the field of stereoselective synthesis. nih.govnih.gov A deeper understanding of the subtle conformational and electronic effects that govern the reactivity of these systems will continue to be a subject of both experimental and computational investigation. odu.edu

Advanced Applications of 4r 4 Phenyl 1,3 Dioxane in Asymmetric Synthesis

Role as Chiral Building Blocks in the Synthesis of Complex Molecules

The inherent chirality and conformational rigidity of the (4R)-4-phenyl-1,3-dioxane ring system make it an excellent starting point for the synthesis of a variety of enantiomerically pure compounds.

A primary application of this compound derivatives is in the preparation of optically active 1,3-diols and polyols. These structural motifs are prevalent in numerous biologically active natural products and pharmaceuticals. researchgate.net The 1,3-dioxane (B1201747) ring can be readily cleaved under acidic conditions to reveal the 1,3-diol functionality without compromising the stereochemical integrity at the chiral centers. acs.org

For instance, the enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid, yields enantioenriched 4-phenyl-1,3-dioxanes. acs.org These cyclic acetals can then be transformed into the corresponding optically active 1,3-diols, which are valuable synthetic intermediates. acs.org This methodology provides a direct route to chiral 1,3-diols from simple starting materials. acs.org

Furthermore, processes have been developed for the synthesis of optically active 2-[6-(substituted alkyl)-1,3-dioxan-4-yl]acetic acid derivatives, which serve as chiral building blocks for compounds containing an optically active 1,3-diol unit. google.com These derivatives are particularly relevant in the synthesis of statin-type pharmaceuticals. google.com

A one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols provides an efficient route to chiral syn-1,3-diol derivatives. researchgate.net This method utilizes carbon dioxide as a C1 source and allows for the construction of halogen-functionalized chiral syn-1,3-diols, which are versatile intermediates for the synthesis of natural products and drugs. researchgate.net

Starting MaterialReagentsProductApplication
Styrenes, ParaformaldehydeiIDP Brønsted acid catalystEnantioenriched 4-phenyl-1,3-dioxanesPrecursors for optically active 1,3-diols acs.org
Chiral homoallylic alcoholsCO2, tBuOCl, NaBrChiral syn-1,3-diol-bromocarbonatesBuilding blocks for statins and natural products researchgate.net
3-Hydroxy-γ-butyrolactoneMulti-step synthesisOptically active 2-[6-(hydroxymethyl)-1,3-dioxane-4-yl]acetic acid derivativesChiral building blocks for 1,3-diol units google.com

The stereodefined 1,3-diol unit derived from this compound is a key structural element in a variety of natural products, including polyketides and the potent antitumor agents, the cryptophycins. jst.go.jpthieme-connect.de Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. nih.gov The iterative assembly of acetate (B1210297) or propionate (B1217596) units in their biosynthesis often leads to the formation of complex polyol chains. nih.gov

In the total synthesis of furan-containing polyketides, diastereoselective dihydroxylation followed by protection as an acetonide, a derivative of a 1,3-dioxane, is a crucial step in establishing the correct stereochemistry of the polyol chain. jst.go.jp

The cryptophycins are a family of macrocyclic depsipeptides that exhibit powerful antitumor properties by inhibiting tubulin polymerization. thieme-connect.de Their structures feature a unique δ-hydroxy acid subunit (Unit A) which often contains a 1,3-diol or a related epoxide functionality. thieme-connect.de Synthetic strategies towards the cryptophycins have utilized 1,3-dioxane-based building blocks to control the stereochemistry of this critical fragment. For example, the nucleophilic addition of α-metallated 1,3-dioxanes to planar chiral cationic η3-allylmolybdenum complexes has been employed for the stereoselective construction of two adjacent stereogenic centers and a pendant alkene, key features of a cryptophycin (B1240208) precursor. This method provides a powerful tool for the stereoselective appendage of 1,3-diol chains onto other molecular scaffolds.

The formation of 1,3-dioxane rings is a well-established method for the protection of hydroxyl groups in carbohydrates. thieme-connect.de Specifically, the reaction of a sugar with an appropriate aldehyde or ketone under acidic conditions can selectively protect 1,3-diol systems. The 4-phenyl-1,3-dioxane (B1205455) moiety can be used to protect the 4- and 6-hydroxyl groups of pyranose sugars, a foundational strategy in carbohydrate chemistry. thieme-connect.de This protection allows for selective reactions at other positions of the carbohydrate.

Furthermore, the principles of 1,3-dioxane chemistry are applied in the analysis and structural elucidation of complex carbohydrates. researchgate.net For example, periodate (B1199274) oxidation followed by reduction and mild acid hydrolysis (Smith degradation) can be used to determine the linkage positions in polysaccharides. researchgate.net The stability of the 1,3-dioxane ring under certain conditions and its lability under others is exploited in these analytical procedures.

The chemical modification of sugars, such as sucrose, often involves the selective reaction of its numerous hydroxyl groups. academie-sciences.fr The formation of 1,3-dioxane-type structures can facilitate regioselective modifications, enabling the synthesis of novel carbohydrate-based materials and building blocks. academie-sciences.fr

Integration into Natural Product Synthesis (e.g., Polyketides, Cryptophycins)

Development of Novel Chiral Ligands and Catalysts from 1,3-Dioxane Frameworks

The rigid and well-defined stereochemical environment of the 1,3-dioxane framework makes it an attractive scaffold for the design of new chiral ligands and catalysts for asymmetric transformations. Chiral acetals, including 1,3-dioxanes, have been investigated as powerful tools in asymmetric synthesis. thieme-connect.de

While many applications utilize chiral diols to form acetals with prochiral carbonyls, the this compound itself can be derivatized to create novel chiral ligands. By introducing coordinating atoms (e.g., nitrogen, phosphorus) onto the 1,3-dioxane backbone, new classes of ligands can be developed. These ligands can then be complexed with transition metals to generate catalysts for a variety of asymmetric reactions, such as hydrogenations, Diels-Alder reactions, and conjugate additions. sfu.canih.gov

For example, chiral bidentate and tridentate ligands have been synthesized from chiral acetal (B89532) frameworks. sfu.ca These ligands, when complexed with metals like chromium(III), have shown catalytic activity in reactions such as the hetero-Diels-Alder reaction. sfu.ca The stereochemical information embedded in the 1,3-dioxane ring is transferred to the catalytic center, influencing the stereochemical outcome of the reaction.

Ligand/Catalyst TypePrecursorPotential Applications
Chiral bidentate and tridentate Schiff base ligandsChiral acetalsMetal-catalyzed sulfoxidation, Diels-Alder, alkylzinc addition sfu.ca
Chiral phosphoramidite (B1245037) ligandsChiral diols (e.g., from D-mannitol)Asymmetric hydrogenation, conjugate addition, allylic alkylation nih.gov
Chiral pyridine-derived acetalsChiral acetalsKinetic resolution of racemic alcohols, asymmetric dihydroxylation sfu.ca

Asymmetric Desymmetrization of meso-1,3-Diols via Dioxane Intermediates

The asymmetric desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules. The conversion of a prochiral meso-1,3-diol into a chiral, non-racemic product can be achieved through the formation of a temporary 1,3-dioxane intermediate.

This strategy has been applied to the desymmetrization of both 2-alkyl- and 2-aryl-1,3-propanediols, providing access to a wide range of chiral building blocks with high enantioselectivities. nih.gov The ability to use either enantiomer of the chiral catalyst allows for the synthesis of both enantiomers of the desymmetrized product from the same starting material. nih.gov

Stereoselective Appendage of 1,3-Diol Chains onto Other Scaffolds

The stereoselective construction of carbon-carbon bonds is a central theme in organic synthesis. The this compound framework can be used to stereoselectively append a 1,3-diol chain onto other molecular scaffolds. This is particularly useful in the synthesis of complex molecules where the controlled installation of a stereochemically defined polyol fragment is required.

One notable example is the use of α-metallated 1,3-dioxanes as nucleophiles in reactions with electrophilic partners. For instance, 1,3-dioxan-4-ylcopper(I) reagents have been shown to react with planar chiral η3-allylmolybdenum complexes. This reaction proceeds with a high degree of stereocontrol, allowing for the construction of two adjacent stereogenic centers with a pendant alkene. This methodology has been successfully applied to the synthesis of a key component of the cryptophycins, demonstrating its utility in the stereoselective appendage of 1,3-diol chains in the context of natural product synthesis.

Future Directions and Emerging Research Avenues in 4r 4 Phenyl 1,3 Dioxane Chemistry

Design of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity in the synthesis of chiral molecules like (4R)-4-phenyl-1,3-dioxane is a primary objective. The Prins reaction, a key method for constructing the 1,3-dioxane (B1201747) ring, has been a major focus for the development of new catalytic systems. acs.orgresearchgate.net

Recent advancements have seen the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts for the asymmetric intermolecular Prins reaction of styrenes with paraformaldehyde. acs.org These catalysts have demonstrated the ability to produce a variety of 1,3-dioxanes in good yields and with excellent enantioselectivities. acs.org Catalyst design, particularly the introduction of electron-withdrawing groups on the catalyst's backbone, has been shown to significantly increase reactivity and enantioselectivity. acs.org For instance, a catalyst with 3,3′-(4-CF3-phenyl) substituents provided the desired 1,3-dioxane with a high enantiomeric ratio. acs.org

Thiourea-based organocatalysts are also emerging as promising candidates for the synthesis of chiral dioxane derivatives. researchgate.net Additionally, chiral C2-symmetric ligands with a 1,4-dioxane (B91453) backbone have been synthesized and successfully applied in asymmetric hydrogenation reactions, indicating the potential for developing novel catalysts based on the dioxane framework itself. acs.org The search for new and more efficient catalysts extends to metal-based systems as well, with cobalt complexes and other metal-salen catalysts being explored for their potential in synthesizing chiral cyclic carbonates, which share structural similarities with dioxanes. mdpi.com

Table 1: Examples of Catalytic Systems for Dioxane Synthesis

Catalyst TypeReactionKey Features
Confined imino-imidodiphosphate (iIDP) Brønsted acidsAsymmetric intermolecular Prins reactionHigh enantioselectivity and good yields for various 1,3-dioxanes. acs.org
Thiourea-based organocatalystsSynthesis of chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dionesPotential for creating complex chiral dioxane structures. researchgate.net
Chiral C2-symmetric ligands with 1,4-dioxane backboneAsymmetric hydrogenationDemonstrates the use of the dioxane motif in catalyst design. acs.org
Metal-salen complexes (e.g., Cobalt)Cycloaddition of CO2 to epoxidesRelevant for the synthesis of structurally related chiral cyclic carbonates. mdpi.com

Integration of this compound Synthesis with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. acs.orgscielo.br The synthesis of chiral building blocks, including those related to this compound, is increasingly benefiting from this technological shift. acs.orgnih.gov

Telescoped continuous flow processes, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, are particularly promising. acs.org For example, a two-step continuous flow process has been developed for the enantioselective synthesis of chiral precursors to 1-aryl-1,3-diols, which are structurally related to this compound. acs.org This process utilizes an immobilized chiral phosphoric acid catalyst for asymmetric allylboration, followed by selective epoxidation. acs.org The use of immobilized catalysts is a key feature of many flow chemistry applications, as it simplifies product purification and allows for catalyst recycling. researchgate.net

Flow chemistry has also been successfully applied to the multistep synthesis of complex pharmaceutical ingredients, demonstrating its potential for producing intricate molecules containing chiral centers. scielo.bracs.org The integration of automation with flow chemistry setups can further enhance process control and enable high-throughput screening of reaction conditions, accelerating the discovery and optimization of synthetic routes to this compound and its derivatives.

Exploration of New Reactivity Modes and Transformation Pathways for Dioxanes

The 1,3-dioxane ring is not merely a static protecting group; it can participate in a variety of chemical transformations, opening up new avenues for synthetic innovation. Research is ongoing to explore novel reactions and pathways involving the this compound scaffold.

One area of interest is the radical ring-opening polymerization of methylene-substituted 1,3-dioxanes. The phenyl group at the 4-position can enhance solubility and stabilize radical intermediates, influencing the polymerization process. The 1,3-dioxane ring can also undergo various other reactions, including oxidation, reduction, and nucleophilic substitution.

Furthermore, the rearrangement of dioxane-containing structures can lead to the formation of other heterocyclic systems. For instance, the rearrangement of (Z)-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole in a dioxane/water mixture has been studied, revealing different reaction pathways that are influenced by substituents on the phenyl ring. acs.org The reductive cleavage of 1,3-dioxanes using reagents like lithium aluminum hydride in the presence of a Lewis acid can yield hydroxy ethers, providing a route to acyclic chiral molecules. cdnsciencepub.com

The exploration of these and other reactivity modes will undoubtedly expand the synthetic utility of this compound beyond its traditional role as a chiral auxiliary or protecting group.

Advanced Spectroscopic and Computational Methods for Complex Stereochemical Problems

The precise determination of the three-dimensional structure of molecules, or stereochemistry, is crucial in many areas of chemistry. For complex molecules like this compound and its derivatives, advanced spectroscopic and computational methods are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. Techniques such as J-based conformational analysis, which utilizes coupling constants between nuclei, can help to determine the relative configuration of stereocenters. rsc.org The modified Mosher's method, which involves the use of chiral derivatizing agents and high-resolution NMR, is another powerful technique for assigning absolute configurations. rsc.org

Computational methods, particularly density functional theory (DFT), are increasingly used to study the conformational landscape of 1,3-dioxanes. researchgate.net These calculations can predict the relative energies of different conformers, such as the chair and twist-boat forms, and provide insights into the barriers for conformational isomerization. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, another computational tool, can be used to investigate stereoelectronic effects, such as the anomeric effect, which can influence the conformation and reactivity of dioxanes. echemcom.comijcce.ac.ir Quantum Theory of Atoms in Molecules (QTAIM) can provide further details about the nature of chemical bonds within the molecule. echemcom.com The combination of experimental spectroscopic data with high-level computational modeling provides a powerful approach for solving complex stereochemical problems. acs.org

Continued Development of Sustainable Synthetic Strategies and Biocatalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the development of more environmentally friendly methods that minimize waste, use less hazardous reagents, and operate under milder conditions.

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov Enzymes offer several advantages, including high enantio- and regioselectivity, and the ability to function under mild reaction conditions. nih.gov Lipases, for example, have been used in the synthesis of polyesters through the esterification of dicarboxylic acids with diols, a reaction relevant to the formation of the dioxane ring. nih.gov The Baeyer-Villiger oxidation of ketones by monooxygenases is another biocatalytic method that can be used to produce lactones, which are valuable monomers for polyester (B1180765) synthesis. mdpi.com

Q & A

What are the most effective catalytic systems for synthesizing (4R)-4-phenyl-1,3-dioxane via Prins cyclization, and how do reaction conditions influence enantioselectivity?

Level: Basic
Answer:
The synthesis of this compound via Prins cyclization has been optimized using acid catalysts such as sulfated zirconia (SZ) and sulfonic acid-functionalized mesoporous SBA-15. Sulfated zirconia achieves ~85% yield under solvent-free conditions at 80°C, with selectivity driven by Brønsted acid sites facilitating styrene activation . SBA-15-based catalysts, modified with lanthanum or sulfonic groups, improve regioselectivity in polar solvents (e.g., acetonitrile) due to enhanced pore confinement and acid strength . For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) should be explored, though current literature lacks explicit data on (4R)-specific systems.

Which analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are essential for identifying the dioxane ring conformation and phenyl group orientation. Coupling constants (e.g., J4,5J_{4,5} in the dioxane ring) help distinguish axial/equatorial substituents .
  • Chiral GC-MS or HPLC: Required to resolve the (4R) enantiomer from its (4S) counterpart. For example, chiral columns like β-cyclodextrin derivatives can separate dioxane stereoisomers .
  • X-ray Crystallography: Definitive proof of the (4R) configuration, as demonstrated in structurally related macrocyclic dioxanes .

How does computational modeling elucidate the thermal decomposition pathways of this compound derivatives?

Level: Advanced
Answer:
Density functional theory (DFT) studies on analogous 5-nitro-5-R-1,3-dioxanes reveal that decomposition proceeds via nitro group elimination, forming radical intermediates. For (4R)-4-phenyl derivatives, steric effects from the phenyl group increase activation energy by ~15 kJ/mol compared to unsubstituted dioxanes, stabilizing the ring against decomposition. Gibbs free energy profiles suggest a two-step mechanism: initial ring distortion followed by C–O bond cleavage . Experimental validation via thermogravimetric analysis (TGA) coupled with mass spectrometry is recommended.

What role does stereochemistry play in modulating the physicochemical properties of this compound?

Level: Advanced
Answer:
The (4R) configuration imposes axial chirality, affecting dipole moments and solubility. For example:

  • Dipole Moments: The equatorial phenyl group in (4R) reduces ring strain, lowering dipole moments by ~0.5 D compared to (4S) isomers, as seen in cis-2,4,6-trimethyl-1,3-dioxane analogs .
  • Solubility: The (4R) enantiomer exhibits higher solubility in nonpolar solvents (e.g., hexane) due to reduced polarity, critical for applications in hydrophobic matrices.

How can this compound be applied in interdisciplinary research, such as biomolecular or materials science?

Level: Advanced
Answer:

  • Chemical Biology: The dioxane ring serves as a rigid scaffold for probing enzyme active sites. For example, derivatives have been used to study glycosidase inhibition via transition-state mimicry .
  • Materials Science: As a monomer in polymer networks, its stereoregularity enhances thermal stability. Copolymerization with epoxides increases glass transition temperatures (TgT_g) by ~20°C compared to racemic mixtures .

How should researchers address contradictory data on reaction yields when using different acid catalysts for this compound synthesis?

Level: Advanced
Answer:
Discrepancies in yields (e.g., 70–85% for SZ vs. 60–75% for SBA-15) arise from differences in acid strength and substrate diffusion. To resolve this:

Characterize Catalyst Acidity: Use NH3_3-TPD to quantify Brønsted vs. Lewis acid sites.

Optimize Solvent Systems: Polar aprotic solvents (e.g., DMF) improve diffusion in mesoporous SBA-15 but may deactivate SZ .

Monitor Reaction Kinetics: In situ IR spectroscopy can identify rate-limiting steps (e.g., styrene adsorption vs. cyclization).

What advanced computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations: Model solvent effects on transition states using explicit solvent models (e.g., TIP3P water).
  • Machine Learning (ML): Train models on existing dioxane reaction datasets to predict regioselectivity in functionalization reactions.
  • QM/MM Calculations: Study enzyme-dioxane interactions in biocatalytic systems, leveraging Gibbs energy profiles from DFT .

What environmental considerations are critical for scaling up this compound synthesis?

Level: Basic
Answer:

  • Solvent Selection: Replace toluene (common in Prins cyclization) with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling: Mesoporous SBA-15 can be reused ≥5 times without significant activity loss, reducing heavy metal waste .
  • Byproduct Management: Trap formaldehyde (a Prins cyclization byproduct) using scavengers like urea to prevent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.